molecular formula C16H12F3NO B12531255 (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one CAS No. 676578-88-4

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one

Cat. No.: B12531255
CAS No.: 676578-88-4
M. Wt: 291.27 g/mol
InChI Key: UNQLAZMTSGBTOS-UHFFFAOYSA-N
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Description

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is an organic compound with the molecular formula C16H12F3NO This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an imino group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbutan-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbutan-1-one: A simpler analog without the trifluoromethyl and imino groups.

    (3E)-1-phenyl-3-(phenylimino)butan-1-one: A geometric isomer with different spatial arrangement.

    4,4,4-Trifluoro-1-phenylbutan-1-one: Lacks the imino group but shares the trifluoromethyl and phenyl groups.

Uniqueness

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is unique due to the presence of both trifluoromethyl and imino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

676578-88-4

Molecular Formula

C16H12F3NO

Molecular Weight

291.27 g/mol

IUPAC Name

4,4,4-trifluoro-1-phenyl-3-phenyliminobutan-1-one

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)15(20-13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

UNQLAZMTSGBTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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